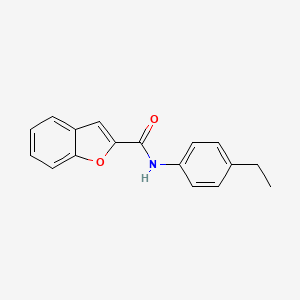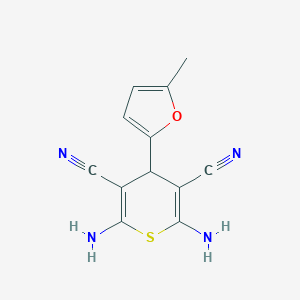![molecular formula C22H20FN3O3S B5507252 N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5507252.png)
N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including molecules similar to the one , often involves the reaction of substituted benzaldehydes with hydrazinobenzenesulfonamide or similar agents. These reactions can produce compounds with potential cytotoxic, tumor-specificity, and enzyme inhibition activities, such as carbonic anhydrase inhibitors. Such synthesis pathways typically explore substituents like fluorine, hydroxy, methoxy, and trimethoxy moieties to examine their effects on the resulting compound's biological activities (Gul et al., 2016).
Molecular Structure Analysis
Investigating the crystal structures of closely related compounds provides insights into the molecular conformations and hydrogen-bonding patterns. For instance, compounds with various substituents have been studied, revealing nearly linear central molecules and similar conformations across different structures. Such analyses are crucial for understanding the intermolecular and intramolecular interactions that dictate the physical and chemical behaviors of these compounds (Purandara et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of benzenesulfonamide derivatives can be explored through their synthesis reactions, such as microwave irradiation techniques, and studies on their inhibition effects on enzymes like human carbonic anhydrase. These studies often involve structural characterization using NMR, HRMS, and other spectroscopic methods to confirm the chemical structures and to evaluate their biological activities, demonstrating the compounds' potential as enzyme inhibitors (Gul et al., 2016).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives are closely related to their molecular structures. Crystallography studies reveal the molecule's conformation, packing patterns, and intermolecular interactions. For instance, the crystal structures of compounds with fluorine substitutions have been investigated to understand their architecture and intermolecular interactions better, providing insights into their physical state, stability, and solubility (Suchetan et al., 2015).
Applications De Recherche Scientifique
Synthesis and Bioactivity Studies
- Compounds similar to N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide have been synthesized and tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase (CA) inhibitors. Some derivatives demonstrated interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies (Gul et al., 2016).
Crystal Structure Analysis
- The crystal structures of N-(4-methylbenzenesulfonyl)glycine hydrazone and its derivatives have been investigated. These molecules show similar conformations and hydrogen-bonding patterns, which are significant in understanding their chemical behavior (Purandara et al., 2018).
Photodynamic Therapy Applications
- New zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized. These compounds, including similar structures to the mentioned compound, have shown high singlet oxygen quantum yield, which is essential for Type II mechanisms in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
COX-2 Inhibition
- Certain benzenesulfonamide derivatives have been evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. Introduction of a fluorine atom in these structures notably increased COX1/COX-2 selectivity (Hashimoto et al., 2002).
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S/c1-17-11-13-19(14-12-17)26(30(28,29)20-8-3-2-4-9-20)16-22(27)25-24-15-18-7-5-6-10-21(18)23/h2-15H,16H2,1H3,(H,25,27)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGZZAKWDUAAOW-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({N'-[(E)-(2-Fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-N'-[4-(diethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5507176.png)
![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5507184.png)
![1-(4-methoxyphenyl)-5-methyl-4-[3-(2-thienyl)propanoyl]-2-piperazinone](/img/structure/B5507186.png)
![1-(4-ethyl-5-{1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5507195.png)

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B5507206.png)


![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime](/img/structure/B5507241.png)


![3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5507259.png)
![1-(4-fluorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanesulfonamide](/img/structure/B5507263.png)
